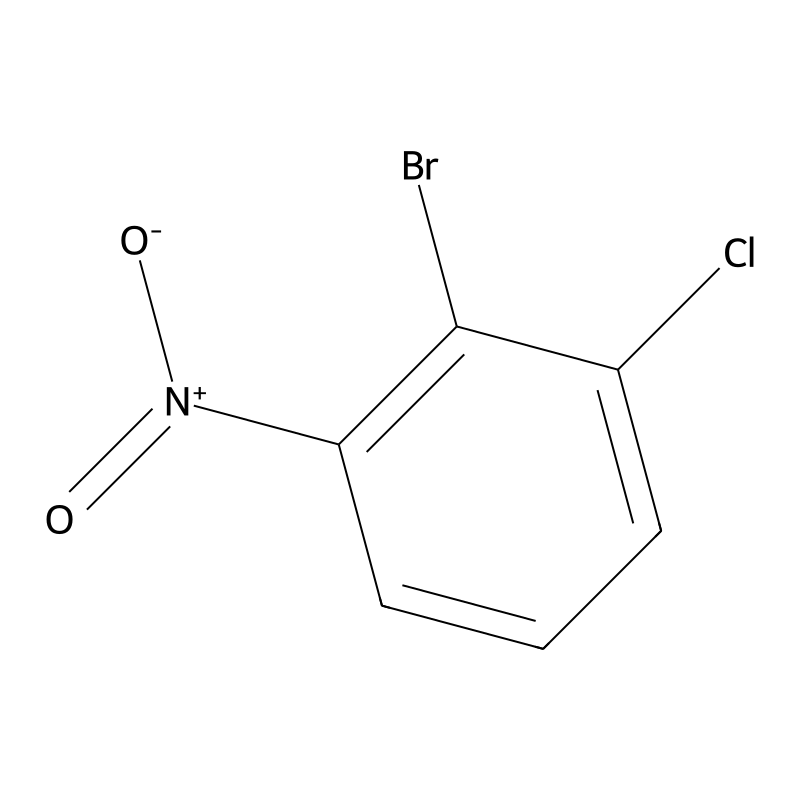

2-Bromo-1-chloro-3-nitrobenzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis

Field: This compound is used in the field of Organic Chemistry .

Application: 1-Bromo-2-nitrobenzene is used in organic synthesis . It can react with 2-methylamino-benzoic acid to get N-methyl-N-(2-nitro-phenyl)-anthranilic acid . It is also used in the preparation of 4-methoxy-2′-nitrodiphenyl ether, 1-methoxy-3,5-bis-(2-nitro-phenoxy)benzene .

Results: The outcomes of these reactions are the formation of N-methyl-N-(2-nitro-phenyl)-anthranilic acid, 4-methoxy-2′-nitrodiphenyl ether, and 1-methoxy-3,5-bis-(2-nitro-phenoxy)benzene .

Reaction with Sodium Ethoxide

Field: This reaction also falls under the field of Organic Chemistry .

Application: 2-Bromo-1-chloro-4-nitrobenzene reacts with sodium ethoxide .

Method of Application: In this reaction, sodium ethoxide, a strong nucleophile, attacks the carbon attached to the chlorine atom, which is an electrophilic center due to the resonance structures of the molecule .

Results: The product of this reaction is 3-bromo-4-methoxynitrobenzene .

Preparation of Aromatic Azo Compounds

Field: This application falls under the field of Organic Chemistry .

Application: 2-Bromo-1-chloro-3-nitrobenzene can be used in the preparation of aromatic azo compounds .

Method of Application: This typically involves the use of gold (Au) nanoparticles supported on TiO2 as a catalyst .

Results: The outcome of this reaction is the formation of aromatic azo compounds .

Enhanced Electrokinetic Remediation

Field: This application is in the field of Environmental Science .

Application: 2-Bromo-1-chloro-3-nitrobenzene can be used as a surrogate standard to evaluate the removal of 2,4-dinitrotoluene from contaminated soils using enhanced electrokinetic remediation .

Method of Application: This involves the use of an electric field to mobilize and transport charged species in the soil for remediation purposes .

Results: The results would be the evaluation of the effectiveness of the remediation process .

Food, Drug, Pesticide or Biocidal Product Use

Field: This application falls under the field of Pharmaceutical and Agricultural Chemistry .

Application: 2-Bromo-1-chloro-3-nitrobenzene can be used in the formulation of food, drug, pesticide or biocidal products .

Results: The outcomes of these applications would be the formulation of effective food, drug, pesticide or biocidal products .

Synthesis of Polysubstituted Benzenes

Field: This application is in the field of Organic Chemistry .

Application: 2-Bromo-1-chloro-3-nitrobenzene can be used in the synthesis of polysubstituted benzenes .

Method of Application: This involves the use of various organic reactions, such as electrophilic aromatic substitution, to introduce multiple substituents onto the benzene ring .

Results: The results would be the synthesis of polysubstituted benzenes, which have a wide range of applications in the chemical industry .

2-Bromo-1-chloro-3-nitrobenzene is an aromatic compound characterized by the molecular formula C₆H₃BrClNO₂. This compound features a benzene ring with three substituents: a bromine atom at the second position, a chlorine atom at the first position, and a nitro group at the third position. Its unique structure contributes to its chemical reactivity and biological properties, making it a valuable compound in various fields of research and industry .

- No specific data on BCNB's toxicity is found in public sources. However, similar halonitrobenzenes can be irritating, corrosive, and potentially harmful if inhaled, ingested, or absorbed through the skin [].

- Due to the presence of halogen and nitro groups, BCNB should be handled with caution following standard laboratory safety procedures for hazardous materials [].

- Electrophilic Substitution: The presence of electron-withdrawing groups (bromine, chlorine, and nitro) makes the compound less reactive towards electrophilic substitution compared to unsubstituted benzene.

- Nucleophilic Substitution: The nitro group enhances the reactivity of the aromatic ring towards nucleophilic attack.

- Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron and hydrochloric acid .

Common Reactions- Electrophilic Substitution: Involves reagents like bromine or chlorine with catalysts such as ferric chloride.

- Nucleophilic Substitution: Typically performed with sodium hydroxide or potassium hydroxide under basic conditions.

- Reduction: Achieved using iron and hydrochloric acid or through catalytic hydrogenation .

Research indicates that 2-Bromo-1-chloro-3-nitrobenzene exhibits biological activity, particularly as a precursor for biologically active molecules. Its derivatives may possess pharmacological properties, although specific studies detailing its biological effects remain limited. The compound's structural characteristics suggest potential applications in medicinal chemistry .

The synthesis of 2-Bromo-1-chloro-3-nitrobenzene typically involves multiple steps:

- Nitration: Benzene is nitrated using concentrated nitric acid and sulfuric acid to yield nitrobenzene.

- Chlorination: Nitrobenzene is chlorinated using chlorine in the presence of ferric chloride to produce 1-chloro-3-nitrobenzene.

- Bromination: Finally, 1-chloro-3-nitrobenzene is brominated with bromine in the presence of ferric bromide to yield 2-Bromo-1-chloro-3-nitrobenzene .

2-Bromo-1-chloro-3-nitrobenzene has several applications across various domains:

- Chemical Industry: It serves as an intermediate in synthesizing pharmaceuticals and agrochemicals.

- Biological Research: Used as a precursor for developing biologically active compounds.

- Dyes and Pigments: Employed in manufacturing dyes and other industrial chemicals .

Several compounds share structural similarities with 2-Bromo-1-chloro-3-nitrobenzene. Here are some notable examples:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| 1-Bromo-4-chloro-2-nitrobenzene | 41513-04-6 | 0.94 |

| 1-Bromo-3-chloro-2-nitrobenzene | 59772-48-4 | 0.90 |

| 1-Bromo-4,5-dichloro-2-nitrobenzene | 93361-94-5 | 0.89 |

| 1-Bromo-3-chloro-5-nitrobenzene | 219817-43-3 | 0.87 |

These compounds differ primarily in their substituents' positions or types, which can significantly influence their chemical reactivity and biological properties. The unique combination of bromine, chlorine, and nitro groups in 2-Bromo-1-chloro-3-nitrobenzene sets it apart from these similar compounds, providing distinct pathways for